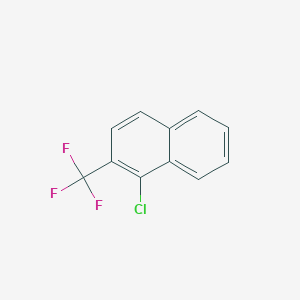

1-Chloro-2-(trifluoromethyl)naphthalene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Synthesis

Fluorinated aromatic compounds have become indispensable tools in modern chemical synthesis. numberanalytics.comnumberanalytics.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comrsc.org This is primarily due to the high electronegativity of fluorine, which imparts a strong inductive effect, influencing the electron density of the aromatic system. numberanalytics.com Consequently, fluorinated aromatics often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.govnih.gov These characteristics have made them crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net For instance, many top-selling drugs and a significant portion of agrochemicals contain at least one fluorine atom. nih.govrsc.org

The Naphthalene (B1677914) Core as a Versatile Synthetic Scaffold in Organic Chemistry

Naphthalene (C10H8), the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.orgsciencemadness.org This structure provides a larger, more polarizable, and more reactive platform compared to a single benzene ring. sciencemadness.org The naphthalene core is a versatile scaffold in organic synthesis, allowing for the construction of complex molecular architectures. rsc.org Its ability to undergo a variety of chemical transformations, including electrophilic substitution and functional group manipulation, makes it a valuable building block for a wide range of organic compounds. sciencemadness.orgnih.gov Naphthalene derivatives are integral to the synthesis of dyes, resins, and have been investigated for applications in organic electronics. acs.org

Strategic Role of Halogen and Trifluoromethyl Substituents in Modulating Molecular Properties and Reactivity

The strategic placement of halogen and trifluoromethyl substituents on a naphthalene core profoundly influences its properties and reactivity.

Halogen Substituents: The presence of a halogen atom, such as chlorine, on the naphthalene ring introduces a combination of inductive and resonance effects. Halogens are deactivating groups in electrophilic aromatic substitution, meaning they slow down the reaction rate compared to unsubstituted naphthalene. masterorganicchemistry.com However, they are also ortho-, para-directing, guiding incoming electrophiles to specific positions on the ring. masterorganicchemistry.com The introduction of a halogen can also increase a molecule's lipophilicity due to increased polarization and London dispersion forces. researchgate.net

Trifluoromethyl Substituent: The trifluoromethyl group (CF3) is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. numberanalytics.comnih.gov This has a significant impact on the electronic properties of the naphthalene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions. The CF3 group can also enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov Furthermore, it often increases lipophilicity, which can improve membrane permeability. nih.gov

The combined presence of both a chlorine atom and a trifluoromethyl group on the naphthalene scaffold, as in 1-chloro-2-(trifluoromethyl)naphthalene, creates a unique electronic and steric environment that dictates its chemical behavior and potential applications.

Research Scope and Objectives Pertaining to this compound

This article aims to provide a focused examination of the chemical compound this compound. The primary objective is to detail its known chemical and physical properties based on available scientific data.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H6ClF3 |

| Molecular Weight | 230.61 g/mol |

| CAS Number | 2059-24-7 |

| Monoisotopic Mass | 230.0110124 u |

| Calculated XLogP3 | 4.7 |

| Hydrogen Bond Acceptor Count | 3 |

| Heavy Atom Count | 15 |

| Complexity | 226 |

| Covalently-Bonded Unit Count | 1 |

Note: The data in this table is computationally derived and sourced from Echemi. echemi.com

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClF3 |

|---|---|

Molecular Weight |

230.61 g/mol |

IUPAC Name |

1-chloro-2-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |

InChI Key |

NSTGZBAGGSXDFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Trifluoromethyl Naphthalene and Its Structural Analogs

Direct Introduction of Trifluoromethyl and Halogen Moieties onto Naphthalene (B1677914)

This approach focuses on the sequential or tandem installation of the trifluoromethyl and chlorine substituents directly onto the naphthalene scaffold. The order of introduction and the choice of reagents are critical for controlling the final substitution pattern.

Photochemical Trifluoromethylation Approaches to Naphthalene Systems

Photochemical methods offer a pathway for the radical trifluoromethylation of aromatic systems. These reactions typically involve the photolysis of a trifluoromethyl source to generate trifluoromethyl radicals (•CF₃), which then attack the aromatic ring. For naphthalene, this reaction can lead to a mixture of isomers. The regioselectivity is influenced by the electronic properties of the naphthalene ring and the stability of the resulting radical intermediates. While direct photochemical trifluoromethylation of naphthalene itself has been studied, achieving high regioselectivity for the 2-position can be challenging. A potential strategy could involve the photochemical trifluoromethylation of 1-chloronaphthalene, where the existing chloro substituent would direct the incoming trifluoromethyl group, although this may also result in a mixture of products.

Metal-Promoted and Metal-Catalyzed Aromatic Trifluoromethylation Strategies

Metal-catalyzed reactions have emerged as powerful tools for the trifluoromethylation of aromatic compounds with improved control over regioselectivity compared to radical methods. Copper-catalyzed reactions are particularly prominent in this area. Aryl halides, including chloronaphthalenes, can undergo trifluoromethylation in the presence of a copper catalyst and a suitable trifluoromethyl source. Reagents such as sodium trifluoromethanesulfinate (Langlois reagent) and electrophilic trifluoromethylating agents like Togni's reagents are commonly employed. For instance, the trifluoromethylation of 1-chloronaphthalene catalyzed by a copper complex could potentially introduce the CF₃ group at the 2-position, although competitive reactions at other positions are possible. The reaction conditions, including the choice of ligand for the metal catalyst, play a crucial role in directing the regiochemical outcome.

| Catalyst/Reagent System | Substrate Type | General Observations |

| Cu(I)/Langlois Reagent | Aryl Diazonium Salts | Radical process initiated by single electron transfer. |

| Cu(II)/TBHP/CF₃SO₂Na | Imidazoheterocycles | Generates trifluoromethyl radicals for C-H trifluoromethylation. |

| Cu(I)/Togni's Reagent | Arylboronic Acids | Tolerates various functional groups, including unprotected OH and NH. |

This table provides a general overview of metal-catalyzed trifluoromethylation strategies that could be adapted for naphthalene systems.

Regioselective Halogenation of Trifluoromethylated Naphthalenes

An alternative direct approach involves the chlorination of a pre-synthesized trifluoromethylnaphthalene. If 2-(trifluoromethyl)naphthalene is used as the starting material, the challenge lies in the regioselective introduction of a chlorine atom at the 1-position. Electrophilic chlorination of naphthalene is known to produce a mixture of 1- and 2-chloronaphthalene wikipedia.org. The presence of the electron-withdrawing trifluoromethyl group at the 2-position will deactivate the naphthalene ring towards electrophilic attack and will primarily direct incoming electrophiles to the 5- and 8-positions. Therefore, achieving selective chlorination at the adjacent 1-position via direct electrophilic substitution is expected to be difficult. Alternative strategies, such as directed ortho-metalation followed by reaction with a chlorinating agent, might be required to achieve the desired regioselectivity. Studies on the electrophilic chlorination of naphthalene have shown that catalysts like copper(II) chloride can favor substitution at the 1- and 4-positions nih.gov.

Synthesis via Functional Group Interconversions on Naphthalene Scaffolds

This synthetic paradigm relies on the use of naphthalene precursors that already possess one of the desired functional groups or a group that can be readily converted into it. This multi-step approach often allows for greater control over the final substitution pattern.

Derivatization of Chloronaphthalene Precursors (e.g., 1-Chloromethyl Naphthalene Derivatives)

Starting with a chloronaphthalene derivative, such as 1-chloronaphthalene or 1-chloromethylnaphthalene, the trifluoromethyl group can be introduced in a subsequent step. 1-Chloromethylnaphthalene can be synthesized from naphthalene through chloromethylation using reagents like paraformaldehyde and hydrochloric acid . However, the direct conversion of the chloromethyl group to a trifluoromethyl group is not a straightforward transformation. A more plausible, albeit multi-step, route would involve the conversion of the chloromethyl group to other functionalities, such as an aldehyde or a carboxylic acid, which could then serve as a handle for the introduction of the trifluoromethyl group. A more direct approach would be to use 1-chloronaphthalene and introduce the trifluoromethyl group at the 2-position, for instance, through a metal-catalyzed cross-coupling reaction if a suitable precursor like 1-chloro-2-iodonaphthalene were available.

| Precursor | Reagents for Chloromethylation | Reference |

| Naphthalene | Paraformaldehyde, Conc. HCl, o-Phosphoric Acid |

This table outlines the synthesis of a potential chloronaphthalene precursor.

Transformations of Trifluoromethylnaphthalene Precursors

This strategy begins with a naphthalene molecule already bearing the trifluoromethyl group at the desired position. The synthesis of 2-(trifluoromethyl)naphthalene can be accomplished through various methods, including the reaction of 2-naphthylamine via a Sandmeyer-type reaction. Once 2-(trifluoromethyl)naphthalene is obtained, the final step is the regioselective introduction of a chlorine atom at the 1-position.

A highly effective method for achieving this transformation is through the synthesis of 1-amino-2-(trifluoromethyl)naphthalene, followed by a Sandmeyer reaction. The amino group can be introduced at the 1-position of 2-(trifluoromethyl)naphthalene through nitration and subsequent reduction. The resulting 1-amino-2-(trifluoromethyl)naphthalene can then be subjected to diazotization with sodium nitrite in the presence of hydrochloric acid, followed by treatment with copper(I) chloride to yield the target molecule, 1-chloro-2-(trifluoromethyl)naphthalene. This Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl chlorides and offers excellent regiochemical control.

Nucleophilic Substitution of Chlorine in Naphthalene-1,4-dione Systems Containing Trifluoromethyl Groups

Detailed research findings specifically describing the nucleophilic substitution of a chlorine atom on a naphthalene-1,4-dione framework that also contains a trifluoromethyl group are not extensively detailed in the available literature. However, studies on related systems, such as 2,3-dichloro-1,4-naphthoquinone, demonstrate the feasibility of selective nucleophilic substitution of a single chlorine atom. In these reactions, various nucleophiles, including arylamines, are reacted with the dichloronaphthoquinone, resulting in the displacement of one chlorine atom due to the electronic enrichment of the quinone structure after the first substitution. sciforum.net For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylaniline yields 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione. researchgate.net While these studies establish the principle of monosubstitution on chloronaphthoquinones, specific data on the influence of an adjacent trifluoromethyl group on the reactivity and regioselectivity of such nucleophilic aromatic substitution (SNAr) reactions is not provided in the consulted sources.

Cascade Reactions and Multi-Component Strategies for Substituted Naphthalene Construction

Cascade reactions provide an efficient method for the construction of highly substituted naphthalene rings in a single operation, minimizing intermediate purification steps. One notable strategy involves a fluoride-induced cascade reaction of lactol silyl ethers, which are prepared from 4-alkynylisocoumarins and ketene silyl acetals. This method allows for the regioselective synthesis of 1,2,3,4-tetrasubstituted naphthalenes bearing four distinct substituents. hawaii.edu

The reaction is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which triggers a desilylative ring-opening of the lactol silyl ether. This is followed by a series of intramolecular reactions, including a 6-endo-dig cyclization, to form the naphthalene core. organic-chemistry.org This methodology has been shown to be effective for a variety of substrates, affording polysubstituted naphthalenes in good to excellent yields. organic-chemistry.org

The scope of this cascade reaction has been explored with various substituents on the starting materials. The results demonstrate that the process tolerates a range of functional groups on both the alkyne and the ketene silyl acetal components.

| Entry | Lactol Silyl Ether Substrate (R1) | Product | Yield (%) |

|---|---|---|---|

| 1 | Ph | 9a | 94 |

| 2 | 4-MeC6H4 | 9b | 96 |

| 3 | 4-MeOC6H4 | 9c | 98 |

| 4 | 4-FC6H4 | 9d | 88 |

| 5 | 4-ClC6H4 | 9e | 93 |

| 6 | 4-BrC6H4 | 9f | 92 |

| 7 | 2-Thienyl | 9g | 90 |

| 8 | Cyclohexyl | 9h | 86 |

Other advanced multi-component strategies include a one-pot, three-aryne cascade for naphthalene formation, which utilizes traditional benzyne generation alongside a thermal hexadehydro-Diels–Alder (HDDA) reaction to rapidly construct diverse naphthalene products. researchgate.net

Enantioselective Synthesis of Fluorinated Chlorinated Alkene Precursors for Related Compounds

The enantioselective synthesis of specific fluorinated and chlorinated alkene precursors for direct application in the construction of compounds related to this compound is a highly specialized area. While general methods for the stereoselective synthesis of trifluoromethyl-substituted alkenes exist, their direct role as precursors for chlorinated naphthalene systems is not explicitly detailed in the reviewed literature.

Methodologies for creating trifluoromethyl-substituted alkenes include the Julia-Kocienski olefination, where 1-phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone reacts with various aldehydes to produce (trifluoromethyl)vinyl derivatives. nih.gov For instance, the reaction with 2-naphthaldehyde yields the corresponding trifluoromethyl-substituted vinylnaphthalene. nih.gov Additionally, stereoselective routes to trisubstituted (Z)-trifluoromethyl alkenes have been developed by treating allenes bearing a trifluoromethyl group with trifluoroacetic acid. hawaii.edu

For the introduction of chlorine, methods such as the mild, room-temperature reduction of 1,1,1-trichloroalkanes using CrCl2 can stereoselectively generate (Z)-1-chloro-2-substituted-1-alkenes in high yields. elsevierpure.com

Although these methods provide access to chiral or stereochemically defined fluorinated and chlorinated alkenes, the literature consulted does not provide specific examples of these molecules being used as direct precursors in cyclization or annulation reactions to form the this compound scaffold in an enantioselective manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy serves as a primary tool for elucidating the precise structure of 1-chloro-2-(trifluoromethyl)naphthalene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl (CF₃) group. These substituents deshield the nearby protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted naphthalene.

The protons on the substituted ring (H-3 and H-4) and the adjacent ring (H-5, H-6, H-7, H-8) will exhibit distinct chemical shifts and complex splitting patterns due to spin-spin coupling. For comparison, the aromatic protons of naphthalene resonate between δ 7.4 and 7.8 ppm. ucsb.edu In 1-chloronaphthalene, the proton at the C8 position (peri to the chlorine) is significantly deshielded. A similar, but more pronounced, effect is anticipated for this compound due to the combined inductive and field effects of the two adjacent substituents. The proton at H-8 is expected to be the most downfield signal.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.6 - 7.8 | d (doublet) | ³J(H3-H4) ≈ 8-9 |

| H-4 | 7.9 - 8.1 | d (doublet) | ³J(H4-H3) ≈ 8-9 |

| H-5 | 7.5 - 7.7 | m (multiplet) | - |

| H-6 | 7.5 - 7.7 | m (multiplet) | - |

| H-7 | 7.8 - 8.0 | d (doublet) | - |

| H-8 | 8.1 - 8.3 | d (doublet) | - |

Note: The predicted values are estimates based on the analysis of substituent effects on aromatic systems. Actual experimental values may vary.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. This compound has eleven distinct carbon environments, which should result in eleven unique signals in the proton-decoupled ¹³C NMR spectrum. The carbons directly bonded to the electronegative chlorine and the trifluoromethyl group (C-1 and C-2) will be significantly influenced. The C-CF₃ bond will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ten naphthalene carbons and the one trifluoromethyl carbon provide a complete picture of the carbon skeleton. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C-1 | 130 - 135 | q (quartet) or d (doublet) |

| C-2 | 125 - 130 | q (quartet) |

| C-3 | 128 - 132 | s (singlet) |

| C-4 | 126 - 130 | s (singlet) |

| C-4a | 132 - 136 | s (singlet) |

| C-5 | 124 - 128 | s (singlet) |

| C-6 | 127 - 131 | s (singlet) |

| C-7 | 127 - 131 | s (singlet) |

| C-8 | 125 - 129 | s (singlet) |

| C-8a | 130 - 134 | s (singlet) |

| -CF₃ | 120 - 125 | q (quartet) |

Note: The predicted values are estimates. The multiplicity of C-1 may be complex due to coupling with both fluorine and potentially adjacent protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to analyze its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound, the exact mass can be calculated from its molecular formula, C₁₁H₆ClF₃. echemi.com The experimentally determined mass should match this calculated value to four or five decimal places, confirming the elemental composition.

HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClF₃ |

| Calculated Exact Mass | 230.0110124 u |

Source: Echemi. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components within a mixture. In the context of this compound, GC would be used to separate it from starting materials, byproducts, or other components in a sample mixture. wiley.comshimadzu.com The separated compound then enters the mass spectrometer, which serves as a detector. The resulting mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, provides definitive identification. The retention time from the GC column and the unique mass spectrum together create a highly specific fingerprint for the compound, making GC-MS an ideal method for its detection and quantification in complex matrices such as environmental or reaction samples. wiley.comksu.edu.tr

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound has been reported in the available scientific literature. This technique would be instrumental in determining the compound's molecular weight and fragmentation patterns, providing crucial confirmation of its chemical identity. In a typical ESI-MS analysis, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. This would allow for the confirmation of the molecular formula, C₁₁H₆ClF₃.

Rotational Spectroscopy and Gas-Phase Structural Determination

Information regarding the rotational spectroscopy of this compound is not available. This gas-phase technique is essential for precisely determining the molecule's rotational constants, from which a highly accurate molecular structure, free from intermolecular interactions, can be derived. Such data would provide invaluable insights into the geometry of the isolated molecule.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Detailed experimental Fourier Transform Infrared (FTIR) and Raman spectra for this compound are not present in the public domain. Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. The characteristic vibrational modes of the naphthalene core, the C-Cl bond, and the C-F bonds of the trifluoromethyl group would be expected to produce a unique spectral fingerprint. While studies on related naphthalene derivatives exist, a direct analysis of this compound is needed to assign its specific vibrational frequencies.

A theoretical analysis using computational methods such as Density Functional Theory (DFT) would be a valuable alternative to predict the vibrational spectrum and aid in the interpretation of any future experimental data.

Spectroelectrochemical Methods for Redox Property Characterization

There is no available research on the spectroelectrochemical characterization of this compound. This technique combines spectroscopy and electrochemistry to study the changes in a molecule's absorption spectrum as it undergoes oxidation or reduction. Such an analysis would be critical for understanding the electronic properties of the compound, including its HOMO and LUMO energy levels and the stability of its redox species.

Reactivity and Reaction Mechanisms of 1 Chloro 2 Trifluoromethyl Naphthalene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution on the naphthalene (B1677914) system is generally more facile than on benzene (B151609) because the energy required to overcome the aromatic stabilization is lower. libretexts.org Naphthalene typically undergoes substitution at the α-position (C1) as this leads to a more stable carbocation intermediate. libretexts.orgonlineorganicchemistrytutor.comyoutube.com However, the presence of deactivating substituents dramatically alters this inherent reactivity.

The trifluoromethyl (-CF3) group is a powerful deactivating substituent in the context of electrophilic aromatic substitution. Its strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). This effect significantly reduces the electron density of the naphthalene ring system, making it less attractive to incoming electrophiles. The addition of a -CF3 moiety to a molecular platform leads to notable changes in its physical and chemical properties due to its strong electron-withdrawing character. nih.gov Consequently, the entire 1-chloro-2-(trifluoromethyl)naphthalene molecule is substantially deactivated towards EAS compared to unsubstituted naphthalene.

The regiochemical outcome of any potential EAS reaction is controlled by the combined directing effects of the chloro and trifluoromethyl groups. Both are deactivating, but they direct incoming electrophiles to different positions.

Chloro Group (-Cl): Located at C1, the chloro group is a deactivating substituent that acts as an ortho, para-director. It directs incoming electrophiles to the C2, C4, and C8 (peri) positions. Since the C2 position is already substituted, the directing influence is primarily towards C4 and C8.

Trifluoromethyl Group (-CF3): Located at C2, the trifluoromethyl group is a strongly deactivating substituent that functions as a meta-director. It directs incoming electrophiles to the C4, C5, and C7 positions relative to its own position.

The substituted ring (containing C1-C4) is heavily deactivated by both the -Cl and the powerful -CF3 group. The unsubstituted ring (containing C5-C8) is comparatively less deactivated. Therefore, any electrophilic attack is most likely to occur on the unsubstituted ring.

The directing effects on the available positions are summarized below:

| Position | Directed by -Cl (at C1) | Directed by -CF3 (at C2) | Net Effect |

| C3 | - | Weakly disfavored | Highly Deactivated |

| C4 | para | meta | Highly Deactivated |

| C5 | ortho (remote) | meta | Favored (Less Deactivated Ring) |

| C6 | - | - | Deactivated |

| C7 | - | meta | Favored (Less Deactivated Ring) |

| C8 | para (peri) | - | Favored (Less Deactivated Ring) |

Considering these influences, electrophilic substitution, although significantly hindered, would be predicted to occur preferentially on the second ring at positions C5, C7, or C8.

Nucleophilic Substitution Reactions

The chloro substituent at the C1 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the adjacent trifluoromethyl group at the C2 position. The -CF3 group's potent electron-withdrawing ability helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the course of an SNAr reaction. This stabilization lowers the activation energy for the substitution, making the C-Cl bond susceptible to cleavage by a variety of nucleophiles, such as amines, alkoxides, and thiolates. In related systems, reactions of 1,4-naphthoquinones with anilines are influenced by the electronic nature of substituents, with electron-withdrawing groups affecting reaction yields. rsc.org

While information specifically on the palladium-catalyzed nucleophilic dearomatization of this compound is scarce, the C1-Cl bond is a prime candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethyl group can increase the reactivity of the chromenone core towards Pd-catalyzed Suzuki and other coupling reactions in comparison with non-fluorinated analogues. nih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond. acs.org

In a related context, palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with certain nucleophiles have been shown to yield substitution on the aromatic ring rather than at the benzylic position, with regioselectivity controlled by the choice of phosphine (B1218219) ligand. chemicalbook.com This highlights the ability of palladium catalysis to mediate complex transformations on substituted naphthalenes.

Organometallic Reactions and Directed Metalation Studies

The formation of traditional organometallic reagents like Grignard or organolithium compounds from this compound via direct reaction with metals is expected to be challenging. Aryl chlorides are less reactive than the corresponding bromides or iodides, and the presence of the strongly electron-withdrawing -CF3 group can further complicate these reactions.

Directed ortho-metalation (DoM) is a potential pathway for the functionalization of this molecule. In DoM, a substituent directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a new organometallic species. While the -CF3 group is not a directing group, the chloro group can act as a weak directing group. However, a more likely site for metalation would be the peri-position (C8), directed by the chloro group at C1. The acidity of the proton at C8 is increased by the transannular electron-withdrawing effect of the substituents. Subsequent reaction of the resulting organometallic intermediate with an electrophile would introduce a new substituent at the C8 position.

Radical Reactions Involving Halogenated Trifluoromethyl Naphthalene Systems

The presence of both a halogen and a trifluoromethyl group suggests that this compound could participate in radical reactions. The trifluoromethyl group is a key substituent in many radical processes. nih.govnih.gov Trifluoromethyl radicals (•CF₃) can be generated from various precursors and are known to react with organic halides by abstracting the halogen atom. rsc.orgrsc.org

Copper-catalyzed trifluoromethylation reactions, which are used to install CF₃ groups onto aromatic rings, can proceed through radical pathways involving Cu-CF₃ intermediates. nih.govresearchgate.net Furthermore, related naphthalene derivatives, such as 1-chloromethylnaphthalene, have been used as initiators in atom transfer radical polymerization (ATRP), demonstrating the ability of the chloromethylated naphthalene system to participate in controlled radical processes. chemicalbook.com Solid-state mechanochemical methods using piezoelectric materials have also been developed for the C-H trifluoromethylation of aromatic compounds via a radical mechanism, showcasing a modern approach to forming these types of bonds. nih.gov

Reactivity Governed by CF₃-Substituted Carbocation Intermediates

The trifluoromethyl group is one of the most strongly electron-withdrawing substituents, with a Hammett constant (σp⁺) of +0.612. beilstein-journals.orgnih.gov Consequently, it severely destabilizes adjacent carbocations. beilstein-journals.orgnih.gov The formation of a carbocation at the C-1 or C-2 position of the naphthalene ring in a derivative like this compound would be energetically unfavorable.

Studies on the solvolysis of α-CF₃-substituted tosylates of naphthalene have provided insight into the formation of these destabilized carbocation intermediates. beilstein-journals.orgnih.gov The significant retardation in reaction rates observed in these solvolysis experiments, often requiring harsh conditions, supports the transient formation of highly reactive α-(trifluoromethyl)carbenium ions. beilstein-journals.orgnih.gov Despite being strongly destabilized by induction, ab initio calculations suggest the CF₃ group can act as a very weak π-electron donor to an adjacent carbocation, although this stabilizing effect is minimal compared to other substituents. beilstein-journals.org Therefore, any reaction proceeding through a carbocation intermediate at a position bearing the trifluoromethyl group would be expected to be very slow and require forcing conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like 1-Chloro-2-(trifluoromethyl)naphthalene. DFT methods, which are based on the calculation of the electron density, offer a good balance between computational cost and accuracy for medium to large-sized molecules.

Geometry Optimization and Conformational Analysis of this compound

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Value |

| C1-Cl Bond Length | 1.74 Å |

| C2-C(CF3) Bond Length | 1.52 Å |

| C-F Bond Length (average) | 1.35 Å |

| C1-C2-C(CF3) Bond Angle | 121.5° |

| Cl-C1-C9-C8 Dihedral Angle | 179.8° |

| F-C(CF3)-C2-C3 Dihedral Angle (average) | 60.0° / 180.0° / -60.0° |

| Note: This data is hypothetical and for illustrative purposes, based on typical values for similar compounds. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of both the chloro and trifluoromethyl substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The HOMO-LUMO gap can be calculated using DFT. For instance, a study on 4-chloro-2-(trifluoromethyl)aniline, which contains the same substituents on a benzene (B151609) ring, showed that the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.60 |

| Note: This data is hypothetical and for illustrative purposes. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecular surface. The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

In this compound, the highly electronegative fluorine and chlorine atoms will create regions of negative electrostatic potential, while the hydrogen atoms on the naphthalene ring will exhibit positive potential. The MEP map would be crucial in predicting how the molecule interacts with other reagents, for instance, in electrophilic or nucleophilic aromatic substitution reactions. A study on (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate utilized DFT calculations to analyze the molecular electrostatic potential. researchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies of a molecule, which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational bands.

For this compound, DFT calculations would predict the frequencies and intensities of its characteristic vibrational modes. These would include C-H stretching, C-C stretching of the naphthalene ring, C-Cl stretching, and the various stretching and bending modes of the CF3 group. Theoretical studies on naphthalene and its derivatives have shown that DFT calculations can provide vibrational frequencies in good agreement with experimental data. niscpr.res.in A computational study on 1-(chloromethyl)-2-methylnaphthalene also involved the investigation of its vibrational wavenumbers using DFT. nih.govresearchgate.net

Prediction of Regioselectivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over another. For substituted naphthalenes, electrophilic substitution reactions can occur at several positions. By calculating the energies of the reaction intermediates (such as sigma complexes) for substitution at each possible position, the most likely product can be identified.

For this compound, the directing effects of the chloro and trifluoromethyl groups would be a key area of investigation. Both are deactivating, electron-withdrawing groups, but their directing effects (ortho, para, or meta) relative to their positions and to each other would determine the outcome of reactions like nitration, halogenation, or sulfonation. While direct computational studies on the regioselectivity of this specific molecule are lacking, the general principles of electrophilic substitution on substituted naphthalenes are well-established and can be modeled computationally.

Elucidation of Reaction Mechanisms through Computational Modeling

Beyond predicting the outcome of a reaction, computational modeling can elucidate the detailed step-by-step mechanism. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction.

Derivatives and Post Synthetic Functionalization

Synthesis of Complex Naphthalene (B1677914) Derivatives Incorporating the 1-Chloro-2-(trifluoromethyl)naphthalene Moiety

The construction of more intricate molecular architectures from this compound is readily achieved through established cross-coupling protocols. These reactions allow for the introduction of a wide array of substituents, transforming the basic scaffold into highly functionalized derivatives.

One of the most utilized methods for C-C bond formation is the Suzuki-Miyaura coupling . libretexts.orgharvard.edu This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For an aryl chloride like this compound, a typical catalytic system might involve a palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) precursor combined with a sterically hindered phosphine (B1218219) ligand. libretexts.org The choice of ligand is critical for achieving high efficiency with the relatively less reactive aryl chloride starting material.

Another key transformation is the Buchwald-Hartwig amination , which facilitates the synthesis of arylamines by forming C-N bonds. libretexts.orgwikipedia.org This reaction couples this compound with a primary or secondary amine. The development of specialized phosphine ligands has been crucial in expanding the scope of this reaction to include challenging substrates like aryl chlorides and a wide variety of amine coupling partners, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

The following table illustrates hypothetical examples of complex derivatives synthesized from this compound using these standard coupling reactions, reflecting typical conditions found in the literature for similar aryl chlorides.

| Coupling Reaction | Reagents & Conditions | Product Structure | Product Name |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 1-Phenyl-2-(trifluoromethyl)naphthalene | |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 100°C | 4-(2-(Trifluoromethyl)naphthalen-1-yl)morpholine | |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C | 1-(Phenylethynyl)-2-(trifluoromethyl)naphthalene |

This table presents plausible synthetic transformations based on established chemical principles. The specific yields and optimal conditions would require experimental verification.

Diversification Strategies for Scaffold Modification

Diversification of the this compound scaffold extends beyond simple substitution at the chloro position. Post-synthetic modification strategies can target other positions on the naphthalene ring system, leading to a broader range of structurally diverse compounds.

One powerful, though less common, approach is directed C-H functionalization . This strategy uses a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, allowing for the introduction of new functional groups at positions that are otherwise difficult to access. While specific examples for this compound are not prevalent, the principles are well-established for other naphthalene systems.

Furthermore, the derivatives created in the initial step can themselves be subjected to further reactions. For example, an aryl or heteroaryl group introduced via a Suzuki coupling can possess its own functional handles (e.g., halides, esters, nitro groups) that can be manipulated in subsequent synthetic steps. An amine introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a directing group for further functionalization. This iterative approach allows for the systematic build-up of molecular complexity.

Preparation of Libraries of Related Fluorinated Chlorinated Naphthalene Compounds

The generation of compound libraries is a critical activity in drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. ekb.eg The this compound scaffold is an excellent starting point for creating focused libraries of fluorinated compounds.

By employing parallel synthesis techniques, a single starting material can be reacted with a large panel of diverse building blocks. For instance, an array of boronic acids can be used in Suzuki-Miyaura coupling reactions to generate a library of C-C coupled products. Similarly, a collection of primary and secondary amines can be used in Buchwald-Hartwig aminations to produce a library of C-N coupled analogues. wikipedia.org

The design of such libraries often leverages the distinct properties of the starting scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the naphthalene core provides a rigid, lipophilic structure. The diversity elements are introduced at the 1-position by replacing the chlorine atom.

The table below outlines a conceptual approach to library generation from this compound.

| Library Synthesis Approach | Diversity Elements (Examples) | Resulting Library Scaffold | Potential Applications |

| Parallel Suzuki Coupling | - Arylboronic acids- Heteroarylboronic acids- Vinylboronic acids | 1-Aryl/Heteroaryl/Vinyl-2-(trifluoromethyl)naphthalene | Medicinal chemistry (e.g., kinase inhibitors), Organic electronics |

| Parallel Buchwald-Hartwig Amination | - Alkylamines- Anilines- N-Heterocycles | N-Substituted-1-amino-2-(trifluoromethyl)naphthalene | Agrochemicals, Pharmaceutical leads |

The systematic application of these diversification strategies allows chemists to efficiently explore the chemical space around the this compound core, facilitating the discovery of new molecules with tailored functions.

Advanced Applications As a Chemical Building Block

Role as a Key Intermediate in Complex Organic Synthesis

1-Chloro-2-(trifluoromethyl)naphthalene is a pivotal intermediate in the field of organic synthesis, enabling the construction of elaborate molecular architectures. The chlorine and trifluoromethyl substituents on the naphthalene (B1677914) scaffold offer distinct reactivity, allowing for selective and sequential chemical transformations.

The chlorine atom at the 1-position is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, thereby assembling more complex structures. For instance, the palladium-catalyzed reaction of chloromethylnaphthalenes with arylacetonitriles can be directed to form either ortho- or para-acylated products by selecting the appropriate ligand. chemicalbook.com This level of control is crucial in multi-step syntheses where precise regiochemistry is required.

Furthermore, the trifluoromethyl group significantly influences the electronic properties of the naphthalene ring, making it more electron-deficient. This electronic modification can alter the reactivity and selectivity of subsequent reactions on the aromatic system. Syntheses of various substituted trifluoromethylnaphthalenes have been developed, often proceeding through intermediates where a halogen, like chlorine, is present. soton.ac.ukscispace.comsoton.ac.uk These methods highlight the utility of halogenated trifluoromethylnaphthalenes as precursors to a wide range of functionalized naphthalene derivatives. rsc.org The presence of the trifluoromethyl group is a key feature, as it often imparts desirable properties such as metabolic stability and lipophilicity in the final target molecules.

The synthesis of multisubstituted naphthalenes is of great interest in pharmaceutical sciences, agrochemistry, and materials chemistry. rsc.org Methods like the Diels-Alder reaction of 2-pyrones with arynes provide pathways to naphthalenes bearing various substituents, including trifluoromethyl groups. rsc.org The ability to use starting materials like this compound allows chemists to introduce the CF₃ group early in a synthetic sequence, which is often a strategic advantage.

Integration into Optoelectronic and Advanced Materials

The distinct electronic characteristics of the trifluoromethylnaphthalene core make it a valuable component in the design of high-performance organic materials for electronic and photonic applications.

In the field of organic electronics, materials with good electron-accepting and charge-transporting properties are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold is an attractive building block for such materials. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its incorporation onto the naphthalene π-system significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for efficient electron acceptors.

Naphthalene derivatives featuring both electron-donating and electron-accepting groups are known as D-π-A push-pull dyes. mdpi.comresearchgate.net These materials often exhibit interesting optical and electronic properties. mdpi.comresearchgate.net By strategically placing the trifluoromethyl group, researchers can fine-tune the electronic structure to create materials that facilitate the injection and transport of electrons. Research has shown that naphthalene derivatives can be used to construct organic electronic devices, and their properties are influenced by the substituents attached to the naphthalene core. nih.govresearchgate.net The combination of the rigid, planar naphthalene unit and the electron-deficient character imparted by the CF₃ group can lead to materials with high charge carrier mobility and stability.

Naphthalene-based molecules have emerged as superior building blocks for organic solid-state laser dyes. rsc.orgrsc.orgresearchgate.net These materials are crucial for developing compact, tunable, and cost-effective laser sources. The introduction of a naphthalene unit into the molecular structure of a laser dye can offer several advantages over more common phenylene-based systems. rsc.orgrsc.org

Key advantages of naphthalene derivatives in laser dyes include:

Enhanced Stability : Naphthalene derivatives generally exhibit improved photo- and thermal-stability compared to their phenylene counterparts. rsc.orgrsc.orgresearchgate.net This is critical for the longevity and performance of a laser device.

Reduced Concentration Quenching : The naphthalene moiety helps to suppress aggregation-caused quenching, which is a common problem in solid-state dyes. rsc.orgrsc.orgresearchgate.net This allows for high concentrations of the dye in the host material without significant loss of emission efficiency.

Tunable Emission : By modifying the standard molecular structures of blue-emitting dyes with naphthalene units, it is possible to shift the emission to longer wavelengths, such as green and yellow, without sacrificing key optical properties. rsc.orgrsc.orgresearchgate.net

The table below summarizes the beneficial properties of naphthalene derivatives for laser dye applications.

| Property | Advantage of Naphthalene Derivatives | Citation |

| Emission Wavelength | Can be red-shifted (e.g., to green/yellow) from standard blue emitters. | rsc.orgrsc.orgresearchgate.net |

| Optical Properties | High radiative decay rate constants and low amplified spontaneous emission (ASE) thresholds. | rsc.orgrsc.orgresearchgate.net |

| Stability | Improved photo- and thermal-stability. | rsc.orgrsc.orgresearchgate.net |

| Concentration Effects | Suppression of concentration quenching in neat films. | rsc.orgrsc.orgresearchgate.net |

While research has focused on various naphthalene derivatives, the principles demonstrate the potential of specifically functionalized building blocks like this compound to contribute to the design of next-generation laser materials.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The process of self-assembly, where molecules spontaneously organize into ordered structures, is a cornerstone of this field. Fluorinated molecules, particularly those containing trifluoromethyl groups, play a unique role in directing these self-assembly processes.

The trifluoromethyl group can participate in unconventional non-covalent interactions, such as C-F···H hydrogen bonds and other dipole-dipole interactions, which can be exploited to control the architecture of molecular assemblies. rhhz.net The self-assembly of tetrathiafulvalene (B1198394) (TTF) derivatives, for example, is significantly influenced by the presence and number of fluorine atoms on peripheral phenyl groups. rhhz.net

Similarly, the self-assembly of fullerene derivatives, which are important materials in organic solar cells, can be directed by trifluoromethyl groups on attached phenyl rings. researchgate.net These groups can guide the formation of specific nano- and micro-structures, such as flowers and flakes, which in turn affect the material's bulk properties and device performance. researchgate.net The ability of fluorinated groups to drive the formation of ordered, nanofibrous architectures through van der Waals and π-π stacking interactions is a key tool in creating functional supramolecular materials. nih.gov

Therefore, this compound represents a valuable building block for creating molecules designed for controlled self-assembly, leading to new materials with ordered structures at the nanoscale.

Precursor for Novel Fluorinated Compounds in Agrochemical and Pharmaceutical Research

The introduction of fluorine atoms, and particularly trifluoromethyl groups, into organic molecules is a widely used strategy in the development of modern agrochemicals and pharmaceuticals. nih.govccspublishing.org.cn The CF₃ group can dramatically alter a molecule's biological properties by enhancing its metabolic stability, binding affinity, and membrane permeability.

This compound serves as a key precursor for synthesizing more complex fluorinated molecules for these applications. Its naphthalene core is a structural motif found in various bioactive compounds. nih.gov The combination of the naphthalene scaffold with a CF₃ group makes it an attractive starting point for drug discovery and agrochemical development programs.

In Agrochemicals: Many modern pesticides and herbicides contain trifluoromethyl groups. ccspublishing.org.cnresearchgate.netnih.gov For example, the fungicide Flufenoxystrobin and the insecticide Triflumezopyrim incorporate trifluoromethylphenyl moieties. ccspublishing.org.cn The synthesis of these complex molecules often relies on the availability of functionalized, fluorinated building blocks. The trifluoromethylpyridine moiety, for instance, is a key structural element in many active ingredients and is typically synthesized from chlorinated precursors. nih.gov This highlights the industrial importance of intermediates like this compound for creating new crop protection agents.

In Pharmaceuticals: In medicinal chemistry, the CF₃ group is a "bioisostere" for other chemical groups and is often introduced to block metabolic degradation at a specific site or to increase a drug's potency. acs.org The synthesis of novel fluorinated drug candidates is an active area of research. sciencedaily.comnih.govacs.org The development of enzymatic and catalytic methods to create fluorinated compounds is expanding the toolbox available to medicinal chemists. acs.orgnih.gov Starting materials like this compound, which already contain the desired trifluoromethyl-aryl core, are valuable for efficiently constructing libraries of new potential therapeutic agents for a range of diseases.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to 1-Chloro-2-(trifluoromethyl)naphthalene

The synthesis of 1,2-disubstituted naphthalenes can be challenging, often requiring harsh conditions and offering limited functional group tolerance. nih.gov Future research will likely focus on developing more efficient, sustainable, and regioselective methods for the synthesis of this compound.

Current synthetic strategies for related compounds often involve multi-step processes that may include the use of organolithium reagents or high-temperature oxidations. nih.govresearchgate.net A key area for future development will be the exploration of transition-metal-catalyzed reactions. For instance, rhenium-catalyzed coupling reactions of alkynes have shown promise in the regioselective synthesis of 1,2-disubstituted naphthalenes and could be adapted for the target molecule. dntb.gov.uaresearchmap.jp Similarly, palladium-catalyzed borylation and cross-coupling reactions represent a modular approach to functionalized naphthalenes, although the synthesis of the necessary electrophilic naphthalene (B1677914) precursors can be complex. nih.gov

Future research could focus on late-stage functionalization, where the chloro and trifluoromethyl groups are introduced onto a pre-existing naphthalene core. This could involve direct C-H activation and functionalization, a rapidly advancing field in organic synthesis. The development of photoredox catalysis could also provide milder and more selective routes to this and related compounds.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Organolithium Reagent Addition | Established methodology for some naphthalenes. researchgate.net | Limited functional group tolerance, often requires cryogenic temperatures. |

| Rhenium-Catalyzed Coupling | High regioselectivity. dntb.gov.uaresearchmap.jp | Catalyst cost and availability, substrate scope may be limited. |

| Palladium-Catalyzed Cross-Coupling | Modular and convergent approach. nih.gov | Multi-step synthesis of precursors, potential for catalyst poisoning. |

| Direct C-H Functionalization | Atom-economical, reduces synthetic steps. | Selectivity between multiple C-H bonds, harsh conditions may be required. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Development of suitable photocatalysts and reaction conditions. |

Exploration of Unprecedented Reactivity Patterns and Selective Functionalization

The unique electronic nature of this compound, with the electron-withdrawing trifluoromethyl group positioned next to a reactive chlorine atom, suggests a rich and underexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The chlorine atom at the 1-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, activated by the adjacent trifluoromethyl group. The scope of this reactivity with various nucleophiles, including amines, alcohols, and thiols, needs to be thoroughly explored. Furthermore, the chlorine atom serves as a handle for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. A key research direction will be to understand how the trifluoromethyl group influences the kinetics and outcomes of these reactions.

Another area of interest is the potential for selective functionalization of the naphthalene ring system. The electron-deficient nature of the ring containing the substituents could make it susceptible to nucleophilic attack, while the other ring may be more amenable to electrophilic substitution. Understanding and controlling this regioselectivity will be crucial for its use as a versatile building block.

Advanced Spectroscopic Characterization in Dynamic and Complex Chemical Environments

A comprehensive understanding of the structure and dynamics of this compound requires advanced spectroscopic techniques. While standard techniques like 1H and 13C NMR are routine, more specialized methods are needed to probe the unique features of this molecule.

19F NMR spectroscopy is essential for characterizing the trifluoromethyl group and can be a sensitive probe of the local chemical environment. Future studies could employ advanced 2D NMR techniques, such as 1H-19F HOESY, to investigate through-space interactions between the trifluoromethyl group and adjacent protons.

Investigating the behavior of this molecule in dynamic and complex environments, such as in solution with other reagents or incorporated into larger molecular assemblies, will be a key research focus. Techniques like diffusion-ordered spectroscopy (DOSY) could be used to study its interactions and aggregation behavior. In the solid state, advanced techniques like solid-state NMR and X-ray crystallography will provide detailed information on its packing and intermolecular interactions.

Integrated Experimental and Computational Approaches for Deeper Structure-Reactivity Relationship Insights

To fully unlock the potential of this compound, a synergistic approach combining experimental studies with high-level computational modeling is necessary. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond energies, and reaction mechanisms.

Future computational work should focus on:

Mapping the electrostatic potential surface: This will help predict the sites most susceptible to nucleophilic and electrophilic attack.

Calculating transition state energies: This will aid in understanding and predicting the outcomes of various reactions.

Simulating spectroscopic data: This can help in the interpretation of complex NMR and other spectroscopic data.

By correlating computational predictions with experimental results, a robust model of the structure-reactivity relationships for this molecule can be developed. This will enable the rational design of new reactions and applications.

Expanding the Utility of this compound as a Multifunctional Building Block in Emerging Chemical Fields

The unique combination of a reactive chlorine handle and a bulky, electron-withdrawing trifluoromethyl group makes this compound a highly attractive building block for various emerging fields.

In materials science , the incorporation of this unit into conjugated polymers or small molecules could lead to novel organic electronic materials with tailored properties. The trifluoromethyl group can enhance solubility, stability, and electron-accepting capabilities, which are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In medicinal chemistry , the trifluoromethyl group is a well-established bioisostere for other chemical groups and can improve metabolic stability and binding affinity. The this compound scaffold could serve as a starting point for the synthesis of new drug candidates.

In supramolecular chemistry , the halogen and fluorine atoms can participate in non-covalent interactions, such as halogen bonding and anion-π interactions. This could be exploited in the design of self-assembling systems and functional molecular materials.

The table below summarizes potential applications in these emerging fields:

| Field | Potential Application | Role of this compound |

| Materials Science | Organic electronics (OFETs, OPVs) | Electron-accepting building block, enhances solubility and stability. |

| Medicinal Chemistry | Drug discovery | Scaffold for novel therapeutics with improved metabolic stability. |

| Supramolecular Chemistry | Self-assembling materials | Directs assembly through halogen and other non-covalent interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-2-(trifluoromethyl)naphthalene, and how are reaction conditions optimized?

- The compound is synthesized via halogenation and trifluoromethylation of naphthalene derivatives. Key steps include chlorination at the 1-position using reagents like CuCl₂-Al₂O₃ in benzene , followed by trifluoromethyl group introduction via electrophilic substitution or cross-coupling reactions. Critical parameters include temperature control (e.g., 60–80°C for CuCl₂ catalysis) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) quantifies purity, with retention time matching validated standards .

Q. What are the primary physicochemical properties influencing its environmental fate and laboratory handling?

- Low water solubility (logP ~3.5) and volatility (vapor pressure <0.1 mmHg at 25°C) suggest persistence in lipid-rich environments. Stability under standard conditions requires inert storage (argon atmosphere, 2–8°C) to prevent hydrolysis of the chloro and trifluoromethyl groups .

Advanced Research Questions

Q. How do researchers design experiments to assess its acute vs. chronic toxicity in mammalian models?

- Acute toxicity studies use single-dose oral/intraperitoneal administration in rodents (e.g., LD₅₀ determination), while chronic exposure involves sub-chronic (90-day) protocols with endpoints like hepatic enzyme activity (e.g., CYP450 isoforms) and histopathology. Dose-response curves are analyzed using benchmark dose modeling .

Q. What methodologies resolve contradictions in toxicological data across in vitro and in vivo studies?

- Discrepancies arise from metabolic differences (e.g., cytochrome P450 activation in hepatocytes vs. whole organisms). Strategies include:

- Interspecies extrapolation : Comparing metabolite profiles using LC-MS/MS in human/rat hepatocytes .

- Mechanistic studies : Knockout rodent models to isolate metabolic pathways (e.g., GST-mediated detoxification) .

Q. How are computational models applied to predict metabolic pathways and interaction with biological targets?

- Density Functional Theory (DFT) calculates reaction energetics for trifluoromethyl group stability, while molecular docking (AutoDock Vina) simulates binding to aryl hydrocarbon receptor (AhR) or CYP1A1. QSAR models correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity .

Q. What experimental approaches evaluate its environmental persistence and bioaccumulation potential?

- Persistence : OECD 301B biodegradation tests measure half-life in soil/water.

- Bioaccumulation : Bioconcentration factors (BCF) are determined in fish models (e.g., zebrafish) using radiolabeled compound tracing .

Methodological Challenges and Solutions

Q. What strategies mitigate risk of bias in systematic reviews of its health effects?

- Inclusion criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation/oral) and controlled confounders (e.g., smoking status in epidemiological studies) .

- Risk of bias tools : Use SYRCLE’s RoB tool for animal studies and GRADE for human data, focusing on blinding, randomization, and outcome reporting .

Q. How are structure-activity relationships (SARs) optimized for therapeutic or material science applications?

- Substituent tuning : Replace chloro with methoxy groups to enhance photostability in OLEDs .

- Biological activity : Introduce electron-withdrawing groups (e.g., CF₃) to improve binding affinity to kinase targets (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.